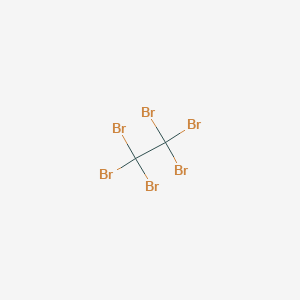

六溴乙烷

描述

Synthesis Analysis

The synthesis of Hexabromoethane and related compounds involves complex reactions and methods. For instance, the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane under specific conditions yields novel, highly branched, and symmetrical organopolysilanes, demonstrating the intricate procedures required for the synthesis of such compounds (Gilman & Harrell, 1967).

Molecular Structure Analysis

The molecular structure of Hexabromoethane has been analyzed through various methods, including electron diffraction studies. These studies have provided insights into the geometric properties and the phase transition behavior of solid Hexabromoethane. At temperatures above 177°C, Hexabromoethane transitions into a body-centered cubic lattice, indicating the influence of molecular geometry on its structural properties (Koide, Tsujino, Sawada, & Oda, 1974).

Chemical Reactions and Properties

Hexabromoethane undergoes various chemical reactions, highlighting its reactivity and the potential for forming new compounds. For example, the reaction of hexakis(dibromomethyl)benzene with nickel compounds at specific conditions yields hexabromotricyclobutabenzene and hexabromohexaradialene, showcasing the versatility of Hexabromoethane in synthetic chemistry (Stanger, Ashkenazi, Boese, Bläser, & Stellberg, 1997).

Physical Properties Analysis

The physical properties of Hexabromoethane, such as phase transition points and lattice structures, have been extensively studied. These studies provide valuable information on the behavior of Hexabromoethane under different temperature conditions, contributing to our understanding of its physical characteristics (Koide, Tsujino, Sawada, & Oda, 1974).

Chemical Properties Analysis

The chemical properties of Hexabromoethane, including its reactivity and the types of reactions it can undergo, are key areas of interest. The synthesis and characterization of compounds derived from Hexabromoethane, such as hexabromohexaradialene, illustrate the compound's significant role in the development of new materials and chemicals (Stanger, Ashkenazi, Boese, Bläser, & Stellberg, 1997).

科学研究应用

自燃和燃料辛烷值:六溴乙烷在马达引擎条件下研究了己烷异构体的自燃情况。这项研究对于理解发动机爆震和燃料辛烷值敏感性至关重要,有助于理解燃料辛烷值因素 (Curran et al., 1995)。

红外光谱和分子对称性:对六溴乙烷的平衡构型(D3d点群)的研究有助于理解具有D3h、D′3h或D3d对称性的分子的红外光谱选择规则。这对于光谱学和分子结构分析至关重要 (Hamilton & Cleveland, 1944)。

分子包结和催化:与六溴乙烷相关的六聚酚[4]芳烃和间苯二酚[4]芳烃在理解受限空间中的分子行为方面显示出潜力。这在催化和分子传输方面具有潜在应用 (Avram et al., 2011)。

聚氨酯涂层改性:与六溴乙烷相关的六(2,3-环氧丙基)环三磷氮烷化合物已用于改性聚氨酯涂层。这种改性增加了热稳定性、阻燃性和硬度,同时也影响了水接触角和光泽 (Byczyński et al., 2017)。

相变研究:固态六溴乙烷的相变点已确定为177°C。研究表明,分子的几何特性主要影响这种转变,而不是卤素取代 (Koide et al., 1974)。

超分子相互作用:对六溴乙烷和环戊二烯基钌溴化物之间相互作用的研究表明,重要的相互作用不是来自近距离范德华接触,而是来自非对称电子分布之间的远距离相互作用。这对于理解超分子化学至关重要 (Fuller et al., 2012)。

环境命运和毒理学:与六溴乙烷相关的六溴环十二烷是一种持久且广泛存在的溴化阻燃剂。目前的研究表明潜在的健康影响,但需要进一步研究以进行准确的监管决策 (Marvin et al., 2011)。

属性

IUPAC Name |

1,1,1,2,2,2-hexabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJPQMDDRCILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208128 | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexabromoethane | |

CAS RN |

594-73-0 | |

| Record name | Hexabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。